Stolonidiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

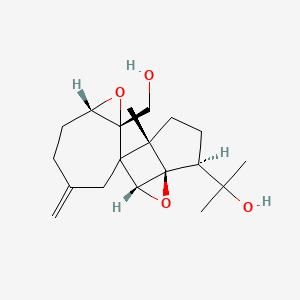

Stolonidiol is a natural product found in Clavularia and Clavularia koellikeri with data available.

Applications De Recherche Scientifique

Neuropharmacological Applications

Choline Acetyltransferase Activity

Stolonidiol has been shown to enhance the activity of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine. This effect is particularly significant in the context of neurodegenerative diseases such as Alzheimer’s disease.

- Mechanism of Action : Research indicates that this compound binds to the phorbol ester binding site of protein kinase C (PKC), leading to its activation and subsequent increase in ChAT activity. This suggests a dual mechanism where this compound not only activates PKC but also stabilizes ChAT levels through proteasome inhibition .

- Case Study : In cultured cholinergic neurons, this compound demonstrated potent ChAT-inducible activity, suggesting its potential as a therapeutic agent for enhancing cholinergic function in neurodegenerative conditions .

Cancer Research Applications

Proteasome Inhibition

This compound has been identified as a candidate for proteasome inhibition, which is a critical pathway in cancer therapy.

- Inhibition Studies : In vitro studies have shown that this compound and its derivatives exhibit moderate cytotoxicity against various cancer cell lines while also inhibiting the proteasome . This dual action could make it a valuable compound in developing new cancer therapies.

- Comparative Analysis : In comparison with known proteasome inhibitors like bortezomib, this compound showed less cytotoxicity but maintained significant inhibitory effects on proteasome activity, indicating potential for use in combination therapies .

Synthesis and Structural Studies

Synthetic Approaches

The total synthesis of this compound has been achieved using various methodologies, enhancing understanding of its structure-activity relationships.

- Asymmetric Synthesis : A notable method involves the use of samarium(II)-mediated spirocyclization to construct the cyclopentanol motif characteristic of this compound . This synthetic route not only provides insights into its chemical properties but also facilitates the production of analogs for further biological testing.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Propriétés

Formule moléculaire |

C20H32O4 |

|---|---|

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

2-[(1R,3R,5S,7S,13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |

InChI |

InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15-,16+,18+,19-,20-/m0/s1 |

Clé InChI |

AIGZUIVVXKXMDB-WZLKLWACSA-N |

SMILES isomérique |

C[C@@]12CC[C@H]([C@]13[C@H](O3)C[C@@]4([C@@H](O4)CCC(=C)CC2)CO)C(C)(C)O |

SMILES canonique |

CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |

Synonymes |

stolonidiol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.